

Physicochemical Profile of 3-(2,6-Dimethylphenyl)propionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(2,6-Dimethylphenyl)propionic acid

Cat. No.: B137608

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical characteristics of **3-(2,6-Dimethylphenyl)propionic acid**. Due to a lack of extensive experimental data in publicly available literature, this document combines established information with predicted properties based on the compound's chemical structure and the known behavior of related aromatic carboxylic acids. Detailed experimental protocols for the determination of key physicochemical parameters are also provided to guide researchers in the empirical characterization of this and similar compounds.

Introduction

3-(2,6-Dimethylphenyl)propionic acid, with the chemical formula $C_{11}H_{14}O_2$, is an aromatic carboxylic acid.^[1] Its structure, featuring a propionic acid chain attached to a 2,6-dimethylphenyl group, suggests specific physicochemical properties that are of interest in various fields, including medicinal chemistry and material science. Understanding these properties is crucial for predicting the compound's behavior in different environments, its potential for biological activity, and its suitability for various applications. This guide aims to

consolidate the available information and provide a framework for its experimental investigation.

Physicochemical Characteristics

While specific experimental data for **3-(2,6-Dimethylphenyl)propionic acid** is limited, the following table summarizes its known and predicted properties.

Property	Value	Source/Method
Molecular Formula	C ₁₁ H ₁₄ O ₂	-
Molecular Weight	178.23 g/mol	Calculated
Melting Point	Not available	-
Boiling Point	Not available	-
pKa	Not available	-
Aqueous Solubility	Not available	-
logP (XLogP3-AA)	2.4	Calculated

Note: The lack of experimentally determined values for melting point, boiling point, pKa, and aqueous solubility highlights a significant data gap for this compound. The provided logP value is a computational prediction and should be used with the understanding that it may not perfectly reflect the compound's experimental lipophilicity.

Predicted Physicochemical Behavior

Based on the general properties of aromatic carboxylic acids, the following behaviors can be anticipated for **3-(2,6-Dimethylphenyl)propionic acid**:

- Melting and Boiling Points: Carboxylic acids generally exhibit higher melting and boiling points compared to other organic compounds of similar molecular weight due to their ability to form strong intermolecular hydrogen bonds.^{[2][3][4]} The presence of the aromatic ring and the overall molecular size would suggest that **3-(2,6-Dimethylphenyl)propionic acid** is likely a solid at room temperature with a relatively high melting point.

- Acidity (pKa): As a carboxylic acid, it is expected to be a weak acid. The pKa value is anticipated to be in the typical range for benzoic acid derivatives, which is around 4-5. The electron-donating nature of the two methyl groups on the phenyl ring might slightly increase the pKa (decrease the acidity) compared to unsubstituted phenylpropionic acid.
- Solubility: The presence of the polar carboxylic acid group allows for hydrogen bonding with water, conferring some degree of aqueous solubility.^[2] However, the nonpolar 2,6-dimethylphenyl group and the propyl chain will significantly limit its solubility in water.^[2] It is expected to be more soluble in organic solvents like alcohols, ethers, and chlorinated hydrocarbons.
- Lipophilicity (logP): The calculated XLogP3-AA value of 2.4 suggests that the compound is moderately lipophilic.^[5] A positive logP value indicates a preference for a nonpolar environment over an aqueous one, which has implications for its potential membrane permeability and interaction with biological targets.^[6]

Experimental Protocols for Physicochemical Characterization

For researchers aiming to determine the precise physicochemical properties of **3-(2,6-Dimethylphenyl)propionic acid**, the following standard experimental protocols are recommended.

Melting Point Determination

The melting point of a solid organic compound can be determined using a melting point apparatus or a Thiele tube.^[7]

- Apparatus: Melting point apparatus (e.g., Mel-Temp) or Thiele tube, capillary tubes, thermometer.
- Procedure:
 - A small, finely powdered sample of the compound is packed into a capillary tube sealed at one end.

- The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer and immersed in the oil of a Thiele tube.
- The sample is heated slowly and steadily.
- The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range.[7] A narrow melting point range (typically 1-2°C) is indicative of a pure compound.[7]

Boiling Point Determination

For liquid compounds, the boiling point can be determined using distillation or a micro-method with a Thiele tube.[8][9][10][11]

- Apparatus: Thiele tube, small test tube, capillary tube, thermometer, heating source.
- Procedure (Micro-method):
 - A small amount of the liquid is placed in a small test tube.
 - A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.
 - The test tube is attached to a thermometer and heated in a Thiele tube.
 - As the liquid is heated, a stream of bubbles will emerge from the capillary tube.
 - The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration or spectrophotometry.[12][13][14]

- Apparatus: pH meter, burette, beaker, magnetic stirrer.
- Procedure (Potentiometric Titration):

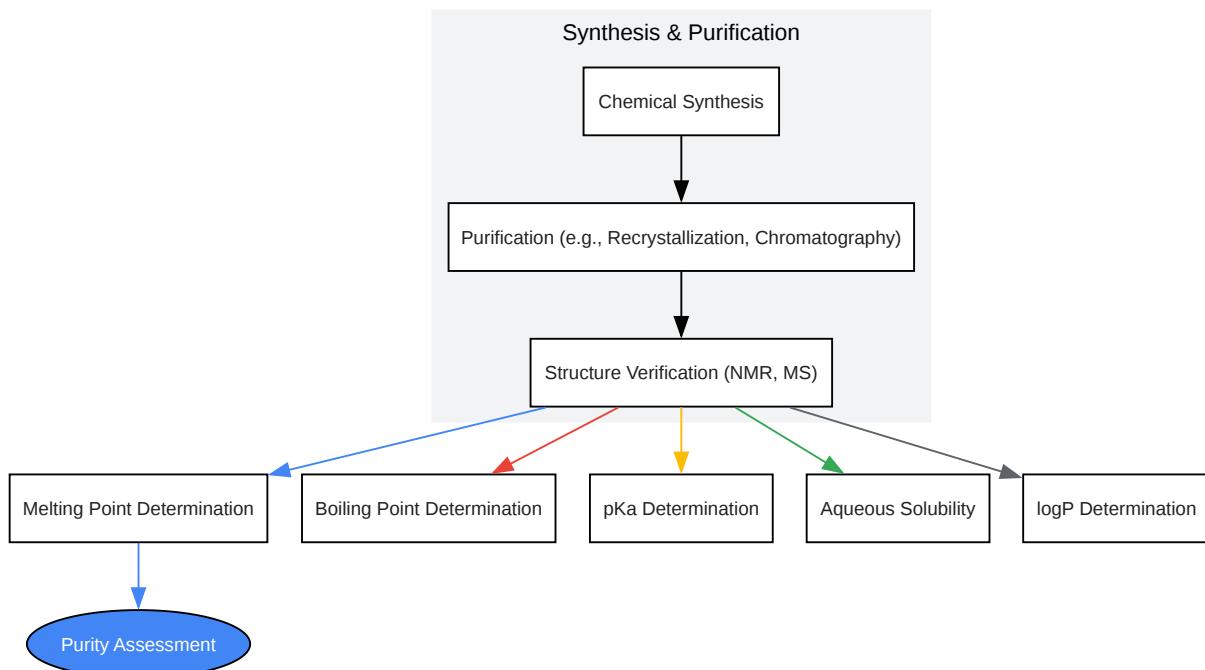
- A known concentration of the carboxylic acid is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture).
- A standardized solution of a strong base (e.g., NaOH) is slowly titrated into the acid solution.
- The pH of the solution is measured after each addition of the base.
- A titration curve is generated by plotting pH versus the volume of base added.
- The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[\[12\]](#)

Aqueous Solubility Determination

The shake-flask method is a common technique for determining the solubility of a compound in water.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

- Apparatus: Flask with a stopper, shaker or magnetic stirrer, analytical balance, filtration system.
- Procedure:
 - An excess amount of the solid compound is added to a known volume of water in a flask.
 - The flask is sealed and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
 - The solution is then filtered to remove the undissolved solid.
 - The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC). This concentration represents the aqueous solubility.

logP Determination


The partition coefficient (logP) between octanol and water is a measure of a compound's lipophilicity and can be determined using the shake-flask method or by high-performance liquid

chromatography (HPLC).[6][19][20][21]

- Apparatus (Shake-Flask Method): Separatory funnel, shaker, analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).
- Procedure:
 - A known amount of the compound is dissolved in a mixture of n-octanol and water in a separatory funnel.
 - The mixture is shaken until the compound has partitioned between the two phases and equilibrium is reached.
 - The two phases are separated.
 - The concentration of the compound in each phase is measured.
 - The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[6]

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of a carboxylic acid like **3-(2,6-Dimethylphenyl)propionic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Characterization.

Conclusion

3-(2,6-Dimethylphenyl)propionic acid is a compound for which detailed experimental physicochemical data is not readily available. Based on its structure, it is predicted to be a moderately lipophilic, weakly acidic solid with limited aqueous solubility. This technical guide provides a summary of the known and predicted properties, along with standard experimental protocols that can be employed to obtain empirical data. The provided workflow illustrates the logical progression from synthesis to comprehensive characterization, which is essential for any future research or application development involving this compound. Further experimental investigation is crucial to establish a definitive physicochemical profile for **3-(2,6-Dimethylphenyl)propionic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. Propionic acid - Wikipedia [en.wikipedia.org]
- 3. chemcess.com [chemcess.com]
- 4. Propionic acid | 79-09-4 [chemicalbook.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. byjus.com [byjus.com]
- 12. byjus.com [byjus.com]
- 13. youtube.com [youtube.com]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. scribd.com [scribd.com]
- 16. www1.udel.edu [www1.udel.edu]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. youtube.com [youtube.com]
- 19. acdlabs.com [acdlabs.com]
- 20. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 21. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. | Semantic Scholar [semanticscholar.org]

- To cite this document: BenchChem. [Physicochemical Profile of 3-(2,6-Dimethylphenyl)propionic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b137608#physicochemical-characteristics-of-3-2-6-dimethylphenyl-propionic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com